Sulfotep
Description
Historical Context of Sulfotep (B93140) Development and Application in Pest Management
The commercial journey of this compound began in 1946 when it was first launched by Bayer. wikipedia.orgwikidoc.org Its introduction to the United States market followed in 1951, where it was registered for use as an insecticide and acaricide. wikipedia.orgepa.govepa.gov Historically, this compound found its primary application as a fumigant within greenhouses. wikipedia.orgwikidoc.orgepa.gov It was effective in controlling a range of common greenhouse pests, including aphids, spider mites, whiteflies, and thrips. wikipedia.orgwikidoc.org
For application, this compound was typically formulated as an impregnated material within smoke generators, containing approximately 14% to 15% active ingredient. wikipedia.orgwikidoc.org These generators would be ignited inside greenhouses to release a thick white smoke, facilitating fumigation. wikipedia.orgwikidoc.org Early tests conducted in the late 1940s demonstrated this compound's high efficacy, showing it to be highly toxic to pests such as whiteflies on vegetables, two-spotted spider mites on roses, and mealybugs on various plants. wikipedia.org For instance, a 5% this compound mixture at a concentration of 0.5 grams of phosphate (B84403) per 1000 cubic feet was found to achieve 100% mortality in non-resistant two-spotted spider mites. wikipedia.org Despite its effectiveness, research also highlighted its relatively short residual action compared to compounds like DDT. smolecule.com
Regulatory Trajectory and Policy Implications for Chemical Control Agents
The regulatory oversight of this compound has evolved significantly since its initial registration, reflecting increasing concerns and more stringent standards for chemical control agents. This compound was first registered in the U.S. in 1951. wikipedia.orgepa.govepa.gov In September 1988, the U.S. Environmental Protection Agency (EPA) issued a Registration Standard for this compound. wikipedia.orgepa.govepa.gov Subsequent Data Call-Ins (DCIs) were issued in June 1991, August 1993, and October 1995, requiring additional data to support its continued registration. epa.govepa.gov
Due to its acute inhalation hazard, this compound was classified as a "Restricted Use Pesticide" by the EPA. epa.govepa.gov By September 1999, the EPA completed its Reregistration Eligibility Decision (RED) for this compound. epa.gov However, due to incomplete data required for reregistration, the registrants of this compound products ultimately signed an agreement for voluntary cancellation. epa.gov This led to a regulatory decision to cease the production of this compound by September 30, 2002, and to outlaw the use and distribution of products containing it in the U.S. by September 30, 2004. wikipedia.orgepa.gov Internationally, this compound is not approved for use under EC Regulation 1107/2009 in the European Union, and its inclusion status in Great Britain has expired. herts.ac.uk This trajectory underscores the rigorous policy implications for chemical control agents, driven by legislative frameworks such as the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Food Quality Protection Act (FQPA), which demand comprehensive scientific data to assess human health and environmental risks. epa.govepa.gov
Table 1: Key Dates in this compound's Regulatory History in the U.S.
| Year | Event | Source |
| 1946 | First commercially launched (Bayer) | wikipedia.orgwikidoc.org |
| 1951 | First registered in the United States | wikipedia.orgepa.govepa.gov |
| 1988 (Sept) | EPA issued Registration Standard | wikipedia.orgepa.govepa.gov |
| 1991 (June) | EPA issued Data Call-In (DCI) | epa.govepa.gov |
| 1993 (Aug) | EPA issued Data Call-In (DCI) | epa.govepa.gov |
| 1995 (Oct) | EPA issued Data Call-In (DCI) | epa.govepa.gov |
| 1999 (Sept 30) | EPA completed Reregistration Eligibility Decision (RED) | epa.gov |
| 2002 (Sept 30) | Agreed cessation of production | wikipedia.orgepa.gov |
| 2004 (Sept 30) | Agreed outlawing of use and distribution | wikipedia.orgepa.gov |
Academic Relevance of this compound as a Representative Organothiophosphate Compound
This compound holds significant academic relevance as a representative organothiophosphate compound, offering insights into the broader chemical class. Its molecular structure, C₈H₂₀O₅P₂S₂, positions it within the organothiophosphate family, characterized by the presence of phosphorus-sulfur bonds. nih.govwikipedia.orgherts.ac.ukuni.luekb.eg
A key area of academic study involves its mechanism of action. Like other organophosphate insecticides, this compound functions as an acetylcholinesterase inhibitor. wikipedia.orgsmolecule.comwikidoc.org This inhibition prevents the enzyme acetylcholinesterase from breaking down the neurotransmitter acetylcholine (B1216132), leading to its accumulation at nerve synapses and disruption of normal nervous system function. wikipedia.orgsmolecule.comwikidoc.org This fundamental understanding contributes to the broader knowledge of neurochemical pathways targeted by this class of compounds.
Furthermore, academic research has extensively investigated the environmental fate and degradation pathways of this compound. Studies have explored its hydrolytic and oxidative metabolism, identifying cleavage products such as diethyl phosphate, monoethyl phosphate, and phosphoric acid. nih.govwikipedia.org Research also focuses on its stability under various environmental conditions, including exposure to direct sunlight, ultraviolet (UV) radiation, and different temperatures. smolecule.comekb.eg These studies are crucial for understanding the persistence and transformation of organothiophosphates in the environment.
Table 2: Selected Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₂₀O₅P₂S₂ | nih.govwikipedia.orgherts.ac.ukuni.luekb.egresearchgate.net |
| Molecular Weight | 322.32 g/mol | wikipedia.orgherts.ac.ukekb.egscbt.com |
| Physical State (Room Temp) | Pale yellow mobile oil/liquid | nih.govwikipedia.orgwikidoc.orgscbt.com |
| Odor | Garlic-like | nih.govwikipedia.orgwikidoc.org |
| Boiling Point | 133-139 °C at 2 mmHg | wikipedia.org |
| Melting Point | 88 °C | wikipedia.org |
| Density | 1.196 g/cm³ at 25 °C | wikipedia.org |
| Vapor Pressure | 0.0002 mmHg | wikidata.org |
| Solubility in Water | 30 mg/L at 20 °C | wikipedia.org |
| Log Kow (Octanol-Water Partition Coefficient) | 3.99 | nih.govwikipedia.org |
| Koc (Organic Carbon Partition Coefficient) | 3,500 (estimated) | nih.gov |
| Henry's Law Constant | 0.000175 at 20 °C | wikipedia.org |
| Corrosivity | Corrosive to iron | nih.govwikipedia.org |
Detailed research findings on its degradation highlight its behavior as an impurity in other organophosphate formulations, such as chlorpyrifos (B1668852). Studies have shown that this compound can be generated during the manufacturing process of certain pesticides. researchgate.net Investigations into the stability of this compound within chlorpyrifos formulations under various conditions provide valuable data on its environmental persistence. For instance, half-life values for this compound in certain formulations under direct sunlight exposure were reported as 109.9 hours and 126.5 hours. ekb.eg Under varying temperatures (25, 35, and 45 °C), the half-life in one formulation ranged from 328.5 hours to 142.1 hours, demonstrating its degradation kinetics. ekb.eg
Table 3: Environmental Degradation Findings for this compound (as impurity in Chlorpyrifos formulations)
| Condition | Formulation | Loss Percentage (Time) | Half-life (t0.5) | Source |
| Direct Sunlight | Tak | 3.58% (1 hr), 9.80% (48 hrs) | 109.9 hours | ekb.eg |
| Direct Sunlight | Chlorfos | 3.17% (1 hr), 7.41% (48 hrs) | 126.5 hours | ekb.eg |
| UV Exposure | Tak | 6.92% (24 hrs) | N/A | ekb.eg |
| UV Exposure | Chlorfos | 5.81% (24 hrs) | N/A | ekb.eg |
| 25 °C | Tak | 7.96% (336 hrs) | 328.5 hours | ekb.eg |
| 35 °C | Tak | 8.62% (336 hrs) | 266.6 hours | ekb.eg |
| 45 °C | Tak | 9.998% (336 hrs) | 142.1 hours | ekb.eg |
| 25 °C | Chlorfos | 6.30% (336 hrs) | N/A | ekb.eg |
| 35 °C | Chlorfos | 6.71% (336 hrs) | N/A | ekb.eg |
| 45 °C | Chlorfos | 7.08% (336 hrs) | N/A | ekb.eg |
The synthesis of this compound, often involving reactions such as that between tetraethyl pyrophosphate (TEPP) and sulfur, also contributes to its academic significance. wikidoc.org The comprehensive study of this compound, from its chemical synthesis to its environmental fate, provides valuable data for understanding the broader behavior and impact of organothiophosphate compounds in chemical and environmental sciences.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethoxyphosphinothioyloxy-diethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O5P2S2/c1-5-9-14(16,10-6-2)13-15(17,11-7-3)12-8-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUROWKZWPIAIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OP(=S)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O5P2S2, Array | |
| Record name | TETRAETHYL DITHIOPYROPHOSPHATE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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DSSTOX Substance ID |
DTXSID7024328 | |
| Record name | Sulfotepp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetraethyl dithiopyrophosphate is an organic phosphate pesticide which acts as an inhibitor of cholinesterase, and as such it is highly toxic by all routes of exposure. It is a colorless to pale yellow mobile oil with an odor of garlic. It may be found as a liquid or as a dry mixture where the liquid is absorbed onto a dry carrier., Pale-yellow liquid with a garlic-like odor; [NIOSH], PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Pale-yellow liquid with a garlic-like odor., Pale-yellow liquid with a garlic-like odor. [Note: A pesticide that may be absorbed on a solid carrier or mixed in a more flammable liquid.] | |
| Record name | TETRAETHYL DITHIOPYROPHOSPHATE | |
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| Record name | TETRAETHYL DITHIOPYROPHOSPHATE (TEDP) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Boiling Point |
277 to 282 °F at 2 mmHg (EPA, 1998), 136-139 °C @ 2 mm Hg, at 0.2666kPa: 136-139 °C, 277-282 °F at 2 mmHg, Decomposes | |
| Record name | TETRAETHYL DITHIOPYROPHOSPHATE | |
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| URL | https://cameochemicals.noaa.gov/chemical/1572 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | TETRAETHYL DITHIOPYROPHOSPHATE (TEDP) | |
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| URL | https://www.osha.gov/chemicaldata/362 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0586.html | |
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| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
Not combustible (EPA, 1998) | |
| Record name | TETRAETHYL DITHIOPYROPHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1572 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), Miscible in n-hexane, dichloromethane, 2-propanol, toluene, Miscible with most organic solvents. Sparingly soluble in ligroin and petroleum ether., Sol in water, 30 mg/l @ 20 °C, Solubility in water: none, 0.0007% | |
| Record name | TETRAETHYL DITHIOPYROPHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1572 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/380 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0985 | |
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| Record name | TEDP | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0586.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.196 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.196 @ 25 °C/4 °C, Relative density (water = 1): 1.2, 1.196 (at 77 °F), (77 °F): 1.20 | |
| Record name | TETRAETHYL DITHIOPYROPHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1572 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/380 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Record name | TETRAETHYL DITHIOPYROPHOSPHATE (TEDP) | |
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| URL | https://www.osha.gov/chemicaldata/362 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | TEDP | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0586.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0.00017 mmHg at 68 °F (EPA, 1998), 0.0002 [mmHg], 1.05X10-4 mm Hg @ 20 °C, Vapor pressure, Pa at 20 °C: 0.0226, 0.0002 mmHg | |
| Record name | TETRAETHYL DITHIOPYROPHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1572 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/380 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0985 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | TETRAETHYL DITHIOPYROPHOSPHATE (TEDP) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/362 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Impurities |
The analysis of technical organophosphorus insecticides by (31)P nuclear magnetic resonance showed the major known toxic contaminants to be simple trialkyl phosphorothio- and -dithioic acid esters and the S-alkyl insecticide isomers. Small amt of the bis derivatives & the dithiopyrophosphate were also detected. These contaminants included both byproducts from the synthesis as well as degradation products. This procedure was used to analyze the following technical grade products: ronnel, sulfotepp, methyl parathion, dimethoate, malathion, methidathion, ethion, phosalone, & fenitrothion. | |
| Record name | SULFOTEP | |
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Color/Form |
COLORLESS OIL, Pale yellow mobile liquid | |
CAS No. |
3689-24-5 | |
| Record name | TETRAETHYL DITHIOPYROPHOSPHATE | |
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| Record name | Sulfotep | |
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| Record name | Sulfotep [BSI:ISO] | |
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| Record name | Sulfotep | |
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| Record name | Sulfotep | |
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| Record name | Sulfotepp | |
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| Record name | Sulfotep | |
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| Record name | SULFOTEP | |
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| Record name | SULFOTEP | |
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| Record name | SULFOTEP | |
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| Record name | TETRAETHYL DITHIOPYROPHOSPHATE (TEDP) | |
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| Record name | Thiopyrophosphoric acid, tetraethyl ester | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/XN42C1D8.html | |
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Synthesis and Formation Pathways of Sulfotep
Chemical Synthesis Methodologies for Sulfotep (B93140)
The synthesis of this compound can be achieved through several chemical pathways. A primary method involves the reaction of tetraethyl pyrophosphate (TEPP) with sulfur. wikipedia.org TEPP itself is synthesized from diethyl chlorophosphate. In this process, diethyl chlorophosphate is reacted with water to substitute the chloro group with a hydroxyl group. The resulting product then reacts with another molecule of diethyl chlorophosphate to form TEPP. Pyridine is often utilized in this reaction to neutralize the hydrochloric acid byproduct. wikipedia.org
An alternative synthesis route involves the interaction of O,O-diethyl phosphorochloridothioate with an aqueous solution of sodium carbonate, sometimes in the presence of pyridine. nih.gov Another described method is the reaction of O,O-diethyl phosphorochloridothioate through base hydrolysis. nih.gov
These synthesis reactions are influenced by several parameters that can affect the yield and purity of the final product, including the concentration of catalysts, temperature, stirring rate, and reaction time. researchgate.net
Formation of this compound as an Impurity in Related Organophosphate Pesticides
This compound is a known impurity that can form during the manufacturing process and storage of other organophosphorus pesticides, such as chlorpyrifos (B1668852) and diazinon (B1670403). epa.gov Its formation is a concern due to its high toxicity.
This compound is recognized as a significant and toxic impurity in chlorpyrifos formulations. ekb.egekb.eg Regulatory bodies like the Food and Agricultural Organization of the United Nations (FAO) have set specification limits for the maximum amount of this compound allowed in technical chlorpyrifos, which is typically 2 g/kg or 3 g/kg of the chlorpyrifos content. nih.govapvma.gov.aufao.org
The presence and concentration of this compound in chlorpyrifos products are monitored using various analytical methods. A common and validated technique is gas chromatography with flame ionization detection (GC-FID). nih.govfao.orgresearchgate.net This method allows for the simultaneous determination of both chlorpyrifos and the this compound impurity from a single injection, reducing analysis time. nih.gov The table below summarizes a typical analytical methodology for this compound in chlorpyrifos.
Table 1: Analytical Method for this compound in Chlorpyrifos EC Formulations
| Parameter | Methodology |
|---|---|
| Instrumentation | Gas Chromatography system with Flame Ionisation Detector (FID) |
| Column | HP-1 megabore column |
| Injection | Splitless |
| Carrier Gas | Nitrogen |
| Quantification | Peak area measurement using an external standard calculation |
Source: Dow AgroSciences Method DAS-AM-01-058 fao.org
Environmental studies have shown that this compound's stability in chlorpyrifos formulations differs from that of the active ingredient itself under various conditions. ekb.eg
This compound is a common and highly toxic impurity found in diazinon formulations, particularly in technical material manufactured outside the United States. sdiarticle4.comepa.govnih.gov Its formation can occur both during synthesis and storage of diazinon. sdiarticle4.com The FAO also lists this compound as a main impurity for diazinon products. sdiarticle4.com
Studies have identified this compound in all tested diazinon formulations. nih.gov The concentration of this impurity can vary depending on the source of the technical material. An investigation by the U.S. Environmental Protection Agency highlighted these differences, as detailed in the table below.
Table 2: Concentration of this compound Impurity in Commercial Technical Diazinon from Various Sources
| Source | Concentration of this compound (ppm) | Concentration of this compound (%) |
|---|---|---|
| Ciba-Geigy (U.S.) | 260 | 0.026 |
| Ciba-Geigy (France) | 200-300 | 0.020 - 0.030 |
| Nippon-Kayaku (Japan) | 3500-5500 | 0.35 - 0.55 |
| Makhteshim (Israel) | 1900-2300 | 0.19 - 0.23 |
Source: U.S. Environmental Protection Agency epa.gov
Environmental and Manufacturing Factors Influencing Impurity Formation and Stability
The formation of this compound as an impurity is influenced by manufacturing conditions, while its stability is affected by environmental factors. researchgate.netepa.gov It has been demonstrated that this compound is generated during the manufacturing process and is not a hydrolysis product. researchgate.netekb.eg
Environmental factors such as temperature, direct sunlight, and UV radiation play a critical role in the degradation of both the parent pesticide and the this compound impurity. Studies on chlorpyrifos formulations revealed that the active ingredient is unstable at high temperatures (e.g., 45°C), whereas this compound is relatively stable under the same conditions. researchgate.netekb.eg
Table 3: Effect of High Temperature (45°C) on Chlorpyrifos and this compound Stability Over 336 Hours
| Formulation | Chlorpyrifos Loss (%) | This compound Loss (%) |
|---|---|---|
| Tak 48% EC | 99.0 | 9.998 |
| Chlorfos 48% EC | 99.3 | 7.08 |
Source: Environmental Influences on the Stability of two Chlorpyrifos Formulations, with a Focus on this compound Content ekb.eg
Furthermore, direct sunlight has been shown to be more effective than UV rays in degrading chlorpyrifos. ekb.eg this compound also degrades under these conditions, but to a lesser extent than chlorpyrifos.
Table 4: Effect of Direct Sunlight and UV Rays on Chlorpyrifos and this compound Stability
| Condition (Exposure Time) | Formulation | Chlorpyrifos Loss (%) | This compound Loss (%) |
|---|---|---|---|
| Direct Sunlight (48 hours) | Tak 48% EC | 79 | 9.80 |
| Chlorfos 48% EC | 81 | 7.41 | |
| UV Rays (24 hours) | Tak 48% EC | 50 | 6.92 |
| Chlorfos 48% EC | 51 | 5.81 |
Source: Environmental Influences on the Stability of two Chlorpyrifos Formulations, with a Focus on this compound Content ekb.eg
The persistence of this compound, being resistant to hydrolysis, is a concern in the context of waste disposal or spills of pesticides like diazinon. sdiarticle4.com
Molecular and Cellular Mechanisms of Action
Cholinesterase Inhibition Kinetics and Receptor Binding Studies
Sulfotep (B93140) functions as a potent inhibitor of cholinesterase enzymes, leading to a disruption in the normal breakdown of the neurotransmitter acetylcholine (B1216132) wikidoc.orgsmolecule.com.
This compound, like other organophosphate pesticides, irreversibly inactivates acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) wikipedia.orgsmolecule.com. AChE is primarily responsible for hydrolyzing acetylcholine in the synaptic cleft, thereby terminating nerve impulses wikipedia.orgampath.co.za. When AChE is inhibited, acetylcholine accumulates at the synapses, leading to continuous stimulation of nerves wikipedia.orgwikidoc.org. While specific kinetic inhibition constants (e.g., IC50 values) for this compound on AChE and BuChE were not explicitly detailed in the provided search results, its classification as a cholinesterase inhibitor implies its potent binding to the active sites of these enzymes, preventing their catalytic activity smolecule.comnih.govtandfonline.commdpi.com.
The general impact of this compound on cholinesterase activity is summarized in the table below:
| Enzyme Affected | Type of Inhibition | Consequence |
| Acetylcholinesterase (AChE) | Irreversible Inactivation | Accumulation of Acetylcholine at Synapses, Leading to Overstimulation wikipedia.orgwikidoc.org |
| Butyrylcholinesterase (BuChE) | Irreversible Inactivation | Contributes to Cholinergic Effects nih.gov |
This compound exerts a cholinergic effect by depressing cholinesterase activity in both the peripheral and central nervous systems wikipedia.orgwikidoc.orgscbt.com. This depression disturbs the transduction of signals at synapses that utilize acetylcholine as a neurotransmitter wikipedia.orgwikidoc.org. The widespread inhibition across both nervous systems underscores the compound's broad impact on neurological function smolecule.comscbt.com.
Metabolic Activation and Detoxification Pathways
The biological activity and persistence of this compound are significantly influenced by its metabolic transformations within organisms and the environment. These pathways involve both activation to more toxic forms and detoxification into less harmful products nih.gov.
A critical metabolic activation pathway for this compound is oxidative desulfuration wikipedia.orgrsc.orgmdpi.com. In this reaction, the sulfur atom double-bonded to phosphorus (P=S) in the parent compound is replaced by an oxygen atom (P=O) wikipedia.orgmdpi.com. This transformation leads to the formation of oxon metabolites, which are generally more potent cholinesterase inhibitors than the parent thiophosphate compound nih.govwikipedia.orgrsc.orgmdpi.com. The primary oxon metabolites formed from this compound are monothis compound and tetraethyl pyrophosphate (TEPP) wikipedia.org. The formation of a highly reactive phospho-oxithirane ring is thought to occur during this process, which then binds to acetylcholinesterase, leading to the observed toxicity wikipedia.org.
In addition to oxidative activation, this compound undergoes hydrolytic degradation, which serves as a detoxification pathway nih.govwikipedia.orgrsc.org. This process typically involves the cleavage of ester bonds, leading to the formation of less toxic, water-soluble products nih.govwikipedia.orgrsc.org. The hydrolytic degradation of this compound yields O,O-diethyldithiophosphate and O,O-diethylphosphate wikipedia.orgrsc.org. These products are formed through hydrolysis reactions, often mediated by A-esterases wikipedia.org. For instance, in an experiment with rats, O,O-diethyldithiophosphate and O,O-diethylphosphate were identified as the main metabolites excreted in urine and feces, indicating their role as end-products of metabolism wikipedia.org.
The key metabolites of this compound are summarized below:
| Parent Compound/Metabolite | Type | Formation Pathway | Biochemical Significance |
| This compound | Parent | N/A | Organothiophosphate, Cholinesterase Inhibitor nih.govwikipedia.org |
| Monothis compound | Oxon | Oxidative Desulfuration | More potent AChE inhibitor, contributes to toxicity wikipedia.orgrsc.org |
| Tetraethyl Pyrophosphate (TEPP) | Oxon | Oxidative Desulfuration | More potent AChE inhibitor, contributes to toxicity wikipedia.org |
| O,O-Diethyldithiophosphate | Hydrolytic Product | Hydrolysis | Detoxification product, excreted wikipedia.orgrsc.org |
| O,O-Diethylphosphate | Hydrolytic Product | Hydrolysis | Detoxification product, excreted wikipedia.orgrsc.org |
The biotransformation of this compound, particularly its oxidative desulfuration to oxon metabolites, is primarily catalyzed by xenobiotic-metabolizing enzymes such as cytochrome P450 (CYP) and FAD-containing monooxygenases (FMOs) wikipedia.orgwikidoc.orgmdpi.com. Cytochrome P450 enzymes are a superfamily of heme-dependent monooxygenases crucial for the metabolism of a wide range of endogenous and exogenous compounds, including pesticides mdpi.comresearchgate.netebi.ac.uknih.gov. They facilitate the insertion of one oxygen atom into the substrate while reducing the other to water, typically requiring NADPH as a reductant researchgate.netebi.ac.uknih.govembopress.org. FAD-containing monooxygenases also play a significant role in the oxidative metabolism of various compounds nih.gov. In the case of this compound, these enzymes are responsible for the metabolic activation step where the sulfur atom is replaced by oxygen, leading to the formation of the more toxic oxon derivatives wikipedia.orgmdpi.com.
Toxicological Profiles and Health Risk Assessments
Reproductive and Developmental Toxicology Investigations
Transgenerational Effects of Exposure
Genotoxicity and Mutagenicity Assessments
Genotoxicity assessments evaluate a chemical's potential to damage genetic material, which can lead to mutations and potentially contribute to carcinogenicity service.gov.ukbioline.org.br.
In vitro assays, such as the Ames test, are widely utilized as initial screening methods to determine the mutagenic potential of compounds by assessing their ability to induce mutations in bacterial DNA bioline.org.brdovepress.comevotec.com. For Sulfotep (B93140), mutagenicity testing has indicated that it was found to be mutagenic in only one strain of Salmonella typhimurium. In contrast, four other bacterial strains, as well as in vivo studies in rats and mice, did not show mutagenic effects wikidoc.org.
In vivo studies provide a more comprehensive assessment of a compound's effects on genetic material within a living organism. Research on this compound in rats and mice indicated no mutagenic activity wikidoc.org. Furthermore, studies found no embryotoxic or teratogenic effects associated with this compound exposure wikidoc.org. While organophosphates, as a class, have been reported to exhibit genotoxic effects in various epidemiological studies ijomeh.eusap.org.ar, specific in vivo studies on this compound did not demonstrate broad genotoxic or mutagenic outcomes in mammalian models wikidoc.org.
The relationship between genotoxicity and carcinogenic potential is a critical aspect of toxicological assessment, as genotoxic substances can initiate or promote tumor development edap-cluster.commdpi.com. Long-term feeding studies conducted on mice and rats with this compound did not reveal any signs of carcinogenicity or other adverse effects at various dose levels, including 0, 2, 10, or 50 ppm in their diets over a two-year period nih.gov. Beyond inhibition of plasma and red blood cell cholinesterase at the highest dose, no other signs of toxicity were observed nih.gov. These findings suggest that this compound does not exhibit carcinogenic potential in these animal models wikidoc.org.
Immunotoxicological Research and Systemic Inflammatory Responses
Organophosphates (OPs), the chemical class to which this compound belongs, have been shown to influence the immune system and induce inflammatory responses mdpi.comajol.infonih.gov. Exposure to OPs can lead to cellular hyperreactivity and dysregulation of lung physiology, potentially increasing susceptibility to conditions like asthma mdpi.com. Research indicates that OPs may promote the development of systemic inflammatory responses, characterized by increased levels of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-1β mdpi.commdpi.com. This activation can involve pathways like NF-κB mdpi.commdpi.com. Studies on farm workers exposed to OPs have shown significantly higher mean serum levels of C-reactive protein (CRP) and NADPH oxidase (Nox) activity, indicating systemic inflammation ajol.info. While these findings are general to the organophosphate class, they suggest potential immunotoxicological considerations for this compound due to its classification as an organothiophosphate insecticide herts.ac.uknih.gov.
Occupational and Bystander Exposure Research
Occupational exposure to this compound primarily occurs through inhalation and dermal contact in workplaces where the compound is produced or used, particularly in commercial greenhouses nih.govepa.gov. Estimates from the NIOSH (National Occupational Exposure Survey 1981-1983) indicated that approximately 8,085 workers in the U.S. were potentially exposed to this compound, excluding farm workers nih.gov.
Pesticide handlers and post-application workers in commercial greenhouses face the highest risk of exposure epa.govepa.gov. While this compound was registered for commercial greenhouse use only, instances of residential and bystander exposures have been documented, occurring when the fumigant leaked from treated greenhouses epa.govepa.gov. To mitigate these risks, the U.S. Environmental Protection Agency (EPA) implemented measures including requiring a 100-foot buffer zone around greenhouses where this compound was applied epa.gov. Due to high-risk estimations and registrants' inability to meet reregistration data requirements, the production and distribution of this compound products were slated to become unlawful after September 30, 2002, and September 30, 2004, respectively, with amended labels designed to improve worker protection implemented by December 1999 nih.govepa.gov.
Summary of Exposure Pathways and Affected Populations:
| Exposure Pathway | Affected Population | Key Findings |
| Inhalation | Occupational Workers, Bystanders | Primary route for occupational handlers; occurs in bystanders due to greenhouse leakage nih.govepa.govepa.gov. |
| Dermal Contact | Occupational Workers | Significant for occupational handlers and post-application workers nih.govepa.gov. |
| Leakage from Greenhouses | Residential Bystanders | Documented instances of exposure to individuals in nearby residential areas epa.govepa.gov. |
Occupational Exposure Risk Factors for this compound Applicators and Post-Application Workers:
| Risk Factor | Description |
| Applicators | Primarily at risk for inhalation exposure during mixing, loading, or applying the pesticide epa.govepa.gov. |
| Post-Application Workers | At risk for both inhalation and dermal exposure during activities such as watering, harvesting, or handling treated plants epa.govepa.gov. |
Exposure Pathways and Risk Assessment Methodologies (e.g., Margin of Exposure)
Exposure to this compound can occur through various pathways, including inhalation, dermal contact, and ingestion wikidoc.orgnih.gov. In occupational settings, workers can be exposed during the mixing, loading, and application of the pesticide, as well as through post-application activities in treated areas, such as operating ventilation equipment or handling treated plants epa.gov. As a fumigant, inhalation of its vapor is a significant exposure route wikidoc.orgnih.gov. Dermal absorption is also a recognized pathway nih.gov.
Health risk assessments for chemical compounds, including this compound, aim to characterize potential health risks qualitatively and/or quantitatively based on contaminant concentrations, exposure pathways, and toxicological profiles who.int. A key methodology used in human health risk assessment is the Margin of Exposure (MOE) epa.govchemsafetypro.com. The MOE is a ratio of the No-Observed-Adverse-Effect Level (NOAEL) derived from animal toxicology studies to the estimated human exposure level or dose chemsafetypro.com. For substances with health thresholds (i.e., not genotoxic and not carcinogenic), an MOE of 100 or greater is generally considered protective, incorporating a 10-fold safety factor for interspecies variability and another 10-fold for intraspecies variability epa.govchemsafetypro.com.
For this compound, the U.S. EPA's Health Effects Division (HED) Hazard Identification Committee had not determined an adequate MOE due to a significant lack of data epa.govepa.gov. However, an inhalation NOEL of 1.94 mg/m³ was established based on a subchronic rat inhalation study, with the endpoint being significant inhibition of plasma and red blood cell cholinesterase epa.gov. For intermediate-term dermal exposure, a NOEL of 0.014 mg a.i./kg/day from a subchronic dog feeding study was used, also based on cholinesterase inhibition epa.gov.
Efficacy of Personal Protective Equipment in Exposure Mitigation
Personal Protective Equipment (PPE) plays a crucial role in mitigating dermal and inhalation exposure to pesticides like this compound nih.govfrontiersin.org. Wearing appropriate PPE can significantly reduce the possibility of poisoning frontiersin.org. For this compound, specific recommendations for PPE include preventing skin contact by wearing appropriate personal protective clothing and preventing eye contact by wearing appropriate eye protection nih.gov. Workers should immediately wash contaminated skin and remove and replace wet or significantly contaminated work clothing nih.gov. While general studies on PPE efficacy against pesticides show high protection efficiencies (e.g., 99.85% to 99.97% against chlorpyrifos (B1668852) for certain coated fabrics), specific data on the efficacy of PPE exclusively for this compound exposure mitigation were not detailed in the provided information mdpi.com.
Epidemiological Studies of Exposed Populations
Epidemiological studies on populations exposed to organophosphorus pesticides, including this compound, have been conducted to assess health impacts. While many studies have focused on acute poisoning cases due to organophosphates like parathion (B1678463) and methyl parathion, controlled studies specifically on human exposure to this compound are less frequently reported who.int.
One case study reported acute toxicity in two spraymen exposed to a diazinon (B1670403) formulation that had undergone conversion to more toxic transformation products, including this compound and monothiono-TEPP nih.gov. Symptoms were similar to those observed with parathion or other organophosphorus insecticides, such as nausea, motor toxicity, and headache nih.gov. Cholinesterase activity in these individuals showed a marked reduction for up to 18 days, with recovery to 90% of normal levels within 20 to 28 days nih.gov.
Another study in a citrus fruit growing area in Japan indicated that approximately 77% of farmers experienced contact dermatitis due to pesticides, with this compound, maneb, and manzeb frequently causing skin lesions nih.gov. The incidence rate of skin injuries increased significantly during the spraying season, reaching 26.0% in males and 50% in females in July nih.gov.
Table 1: Summary of Epidemiological Study Findings Related to this compound Exposure
| Study Type | Population | Key Findings | Recovery/Incidence | Citation |
| Case Study | Two spraymen (Egypt) | Acute toxicity from transformed diazinon (containing this compound) nih.gov. Symptoms included nausea, motor toxicity, headache. | Cholinesterase activity reduced for up to 18 days; 90% recovery within 20-28 days. | nih.gov |
| Observational Study | Farmers in citrus fruit area (Japan) | Contact dermatitis due to pesticides, including this compound. | Incidence of skin injuries: 0% (males), 3.8% (females) in May; 26.0% (males), 50% (females) in July. | nih.gov |
Comparative Toxicology with Other Organophosphate Compounds
This compound belongs to the class of organophosphate (OP) compounds, which are known for their mechanism of action as acetylcholinesterase inhibitors herts.ac.ukwikidoc.orgresearchgate.net. This shared mechanism leads to similar toxicological profiles across the class, primarily involving the disruption of nervous system function wikidoc.orgwho.int.
While this compound is highly toxic to mammals herts.ac.uk, the toxicity of organophosphates can vary significantly among different compounds and even due to impurities or formulation instability cabidigitallibrary.org. For instance, technical-grade organophosphates are often more toxic than their purified counterparts due to the presence of impurities cabidigitallibrary.org. This compound itself can be an impurity of chlorpyrifos herts.ac.uk.
Comparative data on acute oral LD₅₀ values for rats illustrate the varying mammalian toxicity among organophosphates:
Table 2: Comparative Mammalian Acute Oral Toxicity (LD₅₀, Rat) of Select Organophosphates
| Compound Name | Acute Oral LD₅₀ (mg/kg body weight, Rat) | PubChem CID | Citation |
| This compound | 5.0 | 19395 | herts.ac.uk |
| Parathion | Highly toxic (use banned/restricted) | 991 | wikipedia.org |
| Malathion | Moderately toxic to mammals | 4004 | herts.ac.uknih.gov |
| Chlorpyrifos | Relatively low mammalian toxicity compared to other OPs; highly toxic to mammals herts.ac.uk | 2730 | apvma.gov.au |
| Diazinon | Moderately toxic to mammals | 3017 | herts.ac.uk |
The return to normal cholinesterase activity after exposure can be slower with dermal exposure to organophosphate compounds cabidigitallibrary.org. The presence of impurities, such as this compound in coumaphos, has been shown to increase the toxicity of the primary compound cabidigitallibrary.org.
Environmental Fate and Ecotoxicological Impacts
Ecotoxicity to Non-Target Organisms
Sulfotep (B93140) is classified as very toxic to aquatic life with long-lasting effects. nih.govcorteva.inlgcstandards.comwindows.net
This compound exhibits high acute toxicity to a range of aquatic organisms, including fish and invertebrates. Acute toxicity studies provide insight into the immediate lethal effects of the compound. For fish, the 96-hour median lethal concentration (LC50) values demonstrate its potency. For instance, the LC50 (96 h) for rainbow trout (Oncorhynchus mykiss) is reported at 0.00361 mg/L lgcstandards.commade-in-china.comlilab-ecust.cnherts.ac.uk, and for bluegill sunfish (Lepomis macrochirus), it is 0.0016 mg/L. corteva.in Golden orfe (Leuciscus idus) shows an LC50 (96 h) of 0.071 mg/L. made-in-china.comagropages.com
Aquatic invertebrates are similarly sensitive to this compound. The 48-hour median effective concentration (EC50) for the water flea Daphnia magna is 0.002 mg/L lgcstandards.commade-in-china.comherts.ac.ukagropages.com, with another source reporting an EC50 of 0.0025 mg/L over 48 hours. sigmaaldrich.com
Chronic toxicity data for aquatic invertebrates indicate long-term effects. For Daphnia magna, the 21-day No Observed Effect Concentration (NOEC) for the number of offspring is 2.6 mg/L in a semi-static test. corteva.in
The following table summarizes key acute toxicity data for aquatic organisms:
| Organism | Endpoint | Value (mg/L) | Duration | Source |
| Rainbow Trout | LC50 | 0.00361 | 96 h | lgcstandards.commade-in-china.comlilab-ecust.cnherts.ac.uk |
| Bluegill Sunfish | LC50 | 0.0016 | 96 h | corteva.in |
| Golden Orfe | LC50 | 0.071 | 96 h | made-in-china.comagropages.com |
| Daphnia magna | EC50 | 0.002 | 48 h | lgcstandards.commade-in-china.comherts.ac.ukagropages.com |
| Daphnia magna | EC50 | 0.0025 | 48 h | sigmaaldrich.com |
Chronic toxicity data for Daphnia magna:
| Organism | Endpoint | Value (mg/L) | Duration | Source |
| Daphnia magna | NOEC | 2.6 | 21 d | corteva.in |
Specific acute and chronic toxicity data (e.g., LD50, LC50 values) for this compound on birds are generally not available in the provided literature, often due to its primary use as a glasshouse fumigant. made-in-china.comagropages.com However, the Environmental Protection Agency (EPA) assumes this compound to be toxic to birds. wikipedia.org Furthermore, some environmental risk assessments classify this compound with a "High alert" for acute ecotoxicity to birds. herts.ac.uk
This compound is generally not considered phytotoxic. wikipedia.org However, it can occasionally cause minor damage to certain ornamental plants, including chrysanthemums, orchids, and some rose varieties, manifesting as slight puckering and cupping of leaves. nih.govmade-in-china.comagropages.comwikipedia.org
Regarding soil microbial communities, detailed research findings specifically on this compound's effects are limited in the provided information. However, pesticides in general have the potential to impact soil microbial diversity and function. Soil microorganisms play crucial roles in nutrient cycling and organic matter decomposition, and alterations to their communities can have broader ecological consequences. plos.orgnih.govfrontiersin.orgnativesciencereport.orgresearchgate.netnih.govmdpi.comnih.gov
Bioaccumulation and Biomagnification Potential in Food Chains
The potential for this compound to bioaccumulate in organisms and biomagnify through food chains is an important consideration for its environmental impact. The n-octanol-water partition coefficient (log P) for this compound is reported as 3.99 at 20 °C. agropages.com A log P value in this range suggests a moderate potential for a substance to partition into fatty tissues.
Despite this, specific bioaccumulation factor (BAF) or bioconcentration factor (BCF) data for this compound are often reported as "no data available." sigmaaldrich.com In the absence of direct BCF/BAF values, it is challenging to definitively assess its biomagnification potential. While a high log P can indicate a propensity for bioaccumulation, the actual extent depends on various factors, including metabolic rates and excretion pathways within organisms. For instance, in the case of chlorpyrifos (B1668852), an organophosphate that can contain this compound as an impurity, biotransformation and excretion processes are noted to largely mitigate bioconcentration, despite its fat solubility. fao.org Therefore, while the log P suggests some potential for accumulation, the specific biomagnification potential of this compound in food chains is not well-characterized based on available data.
Remediation Strategies for Environmental Contamination
In the event of environmental contamination by this compound, various general remediation strategies can be considered, although specific methods tailored precisely for this compound are not detailed in the provided search results. Remediation efforts for contaminated sites typically involve a multi-faceted approach aimed at reducing contaminant concentrations and mitigating risks to human health and the environment.
Common remediation strategies for environmental contamination include:
Physical Methods: These can involve the excavation and off-site disposal of contaminated soil, or capping impacted areas with clean fill to prevent exposure and migration of contaminants. nj.gov
Chemical Oxidation: This technique involves injecting highly reactive oxidants into contaminated zones to break down contaminants into less toxic byproducts. Examples of oxidants include ozone gas, Fenton's Reagent, and crystalline permanganate. researchgate.net
Soil Vapor Extraction (SVE): For volatile organic compounds (VOCs), SVE involves drawing air through the soil to remove contaminants in vapor form. researchgate.net
Bioremediation: This approach leverages biological processes, often involving microorganisms, to degrade or detoxify contaminants. While general information on enhancing microbial populations for degradation exists frontiersin.org, specific bioremediation strategies for this compound are not detailed.
Phytoremediation: This method utilizes plants to remove, contain, or degrade contaminants from soil or water. researchgate.net
Effective remediation strategies are often site-specific and depend on the nature and extent of the contamination, as well as the environmental matrix (soil, water, or air). Prescreening and detailed site characterization, including soil and groundwater sampling, are crucial steps to identify contaminants and their distribution, which then informs the design of targeted and effective remediation plans. augustmack.com
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Trace Analysis
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. Both gas and liquid chromatography are powerful tools for the analysis of sulfotep (B93140).
Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector is crucial for achieving the desired sensitivity and selectivity.
Flame Ionization Detector (FID): GC-FID is a widely used method for the determination of this compound, particularly in pesticide formulations. researchgate.netnih.gov This technique involves the extraction of this compound from the sample, followed by direct injection into the GC system. researchgate.net A study on the simultaneous determination of chlorpyrifos (B1668852) and its impurity this compound in liquid pesticide formulations utilized a GC-FID method. nih.gov The method demonstrated satisfactory accuracy and precision, with individual recoveries for this compound in the range of 80-120%. nih.gov The limit of quantification (LOQ) for this compound was found to be 0.003 mg/mL. nih.gov Another validated gas chromatographic method for analyzing this compound in chlorpyrifos EC formulations also employed an FID detector, with quantification based on peak area measurements using an external standard. fao.org
Flame Photometric Detector (FPD): The FPD is highly selective for sulfur- and phosphorus-containing compounds, making it particularly suitable for the analysis of organophosphate pesticides like this compound. This detector is often used in residue analysis.
Electron Capture Detector (ECD): The ECD is extremely sensitive to electronegative compounds, such as halogenated pesticides. While this compound itself is not halogenated, this detector can be used if derivatization is performed to introduce electronegative functional groups.
Nitrogen-Phosphorus Detector (NPD): Also known as a thermionic specific detector (TSD), the NPD is highly selective for compounds containing nitrogen and phosphorus. This makes it an excellent choice for the analysis of this compound, offering high sensitivity and reducing interference from other co-extracted compounds. gcms.cz
Mass Selective Detector (MSD): When coupled with a mass spectrometer, GC provides unequivocal identification and quantification. GC-MSD is often used as a confirmatory technique for results obtained by other detectors, especially in complex matrices where interferences may be present. fao.org
Interactive Data Table: Performance of GC-FID for this compound Analysis
| Parameter | Value | Reference |
|---|---|---|
| Recovery Range | 80-120% | nih.gov |
| Limit of Quantification (LOQ) | 0.003 mg/mL | nih.gov |
| Linearity (R²) | 0.998 | fao.org |
| System Precision (95% confidence) | ± 2.9 % | fao.org |
| Method Precision (95% confidence) | ± 2.0 % | fao.org |
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. restek.commdpi.com While GC is more commonly reported for this compound, HPLC offers a viable alternative. The separation in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. mdpi.com For compounds like this compound, a reversed-phase C18 column is often employed. mdpi.com Detection can be achieved using various detectors, such as a diode-array detector (DAD) or a mass spectrometer. mdpi.com
Mass Spectrometry (MS) Applications in Identification and Quantification
Mass spectrometry is an indispensable tool for the definitive identification and sensitive quantification of this compound. It is often coupled with chromatographic systems to enhance its analytical power.
The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) provides a powerful analytical tool for the separation, identification, and quantification of this compound in complex samples. hpst.cz GC separates the individual components of a mixture, which are then introduced into the mass spectrometer for detection. hpst.cz The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. This high degree of selectivity makes GC-MS ideal for analyzing this compound in challenging matrices such as soil, water, and food products, where co-extractive interferences can be a significant issue. hpst.czbrjac.com.br For instance, in the analysis of pesticide formulations, where various inert ingredients and other active substances may be present, GC-MSD is recommended as a confirmatory technique to avoid false positives. fao.org
High-Resolution Mass Spectrometry (HRMS), such as Quadrupole-Orbitrap Mass Spectrometry (Q-Orbitrap-MS), offers exceptional mass accuracy and resolution, enabling the detailed characterization of compounds and their metabolites. mdpi.comnih.govnih.gov Untargeted metabolomics studies utilize HRMS to obtain a comprehensive profile of all metabolites in a biological system. nih.gov This approach is invaluable for investigating the metabolic fate of this compound in organisms. By comparing the metabolic profiles of exposed and unexposed individuals, researchers can identify this compound metabolites and elucidate the biotransformation pathways. nih.govrsc.org The high resolving power of Orbitrap MS allows for the differentiation of molecules with very similar masses, which is crucial for the correct identification of metabolites. mdpi.commdpi.com
Sample Preparation and Extraction Techniques
Effective sample preparation is a critical step in the analytical workflow for this compound, as it serves to isolate the analyte from the matrix and concentrate it to a level suitable for detection. The choice of technique depends on the nature of the sample matrix.
Sonication: For liquid pesticide formulations, a common approach involves extraction of the analytes by sonication with a suitable solvent, such as acetone. researchgate.netnih.gov This method is relatively simple and efficient for ensuring the complete dissolution of this compound from the formulation. researchgate.net
Accelerated Solvent Extraction (ASE): ASE is an automated technique that uses conventional solvents at elevated temperatures and pressures to achieve rapid and efficient extraction of analytes from solid and semi-solid samples. fishersci.comthermofisher.com This method significantly reduces extraction time and solvent consumption compared to traditional techniques like Soxhlet extraction. thermofisher.com For the analysis of pesticides in food samples with high water content, the sample is often mixed with a desiccant like sodium sulfate or diatomaceous earth before extraction. fishersci.com
Solid-Phase Extraction (SPE): SPE is a widely used cleanup technique to remove interfering components from the sample extract prior to chromatographic analysis. In the analysis of complex samples like black tea, a clean-up step using a cartridge containing materials such as graphitized carbon black (GCB) and primary-secondary amine (PSA) can be employed to remove matrix interferences. brjac.com.br
QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular sample preparation technique for pesticide residue analysis in a variety of food and environmental matrices. It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE).
Interactive Data Table: Overview of Sample Preparation Techniques for this compound
| Technique | Sample Type | Key Advantages |
|---|---|---|
| Sonication | Liquid Formulations | Simple, efficient for dissolution |
| Accelerated Solvent Extraction (ASE) | Solid and Semi-Solid Samples | Fast, reduced solvent consumption |
| Solid-Phase Extraction (SPE) | Complex Matrices (e.g., food, environmental) | Effective cleanup, removal of interferences |
| QuEChERS | Food and Environmental Matrices | Quick, easy, and effective |
QuEChERS Method for Environmental and Biological Samples
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the analysis of pesticide residues, including this compound, in a variety of complex matrices. sepscience.comnih.govunito.itphenomenex.comsemanticscholar.org This approach streamlines the extraction and cleanup process, offering high recoveries and improved laboratory efficiency.
In environmental analysis , the QuEChERS method is effective for extracting this compound from samples such as soil, water, and sediment. sepscience.comweber.hu For soil samples, the procedure typically involves homogenization, followed by extraction with an organic solvent like acetonitrile and partitioning with salts such as magnesium sulfate and sodium chloride. weber.huyoutube.com A subsequent dispersive solid-phase extraction (dSPE) cleanup step using sorbents like primary secondary amine (PSA) or C18 removes interfering matrix components like lipids and pigments. This cleanup is crucial for protecting analytical instrumentation and ensuring accurate quantification. The QuEChERS method has been successfully applied to determine pesticide residues in water and sediment, yielding extracts with high analyte recovery and minimal interference. nih.gov
For biological samples , a modified QuEChERS approach has been developed for the simultaneous quantification of multiple pesticides, including this compound, in human blood and urine. nih.govresearchgate.net This method involves extracting the target analytes from the biological matrix using a modified QuEChERS protocol, followed by analysis, often by gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net The simplicity and speed of the QuEChERS method make it highly suitable for high-throughput analysis in clinical and forensic toxicology. sepscience.com The general steps of the QuEChERS method are outlined below:
| Step | Description |
| 1. Sample Homogenization | The environmental or biological sample is first homogenized to ensure uniformity. For solid samples like soil, this may involve grinding. weber.huyoutube.com |
| 2. Extraction/Partitioning | The homogenized sample is placed in a centrifuge tube, and an extraction solvent (typically acetonitrile) is added, along with extraction salts (e.g., magnesium sulfate, sodium chloride). The tube is then shaken vigorously to partition the analytes into the organic layer. youtube.com |
| 3. Dispersive SPE (dSPE) Cleanup | An aliquot of the supernatant (organic layer) is transferred to a separate tube containing a dSPE sorbent (e.g., PSA, C18). The tube is vortexed and then centrifuged to remove matrix interferences. youtube.com |
| 4. Analysis | The final cleaned extract is collected and can be directly analyzed or further diluted before injection into an analytical instrument such as a GC-MS or LC-MS/MS. youtube.com |
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the isolation and preconcentration of analytes from complex samples, including the determination of organophosphorus pesticides like this compound. nih.govmdpi.comnih.gov SPE offers several advantages over traditional liquid-liquid extraction (LLE), such as reduced solvent consumption, shorter processing times, and higher analyte recovery. nih.govnih.govresearchgate.net
The SPE process involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analytes of interest. researchgate.net The selection of the appropriate sorbent material is critical for achieving high extraction efficiency and selectivity. researchgate.net For organophosphorus pesticides, various sorbents have been utilized, including graphitized carbon black and C18. mdpi.com
Recent advancements in SPE include the development of novel sorbent materials, such as graphene-based sorbents, which exhibit high adsorption capacity and surface area, leading to improved extraction performance for organophosphorus pesticides. mdpi.combohrium.com Magnetic SPE, a variation of the technique, employs magnetic sorbents to simplify the separation process and enhance efficiency. researchgate.net SPE methods have been successfully coupled with gas chromatography-mass spectrometry (GC-MS) for the determination of organophosphorus pesticides in water samples, achieving low limits of detection and good recoveries. researchgate.netbohrium.com
| SPE Step | Purpose |
| Conditioning | The sorbent is treated with a solvent to activate it and ensure reproducible retention of the analyte. nih.gov |
| Sample Loading | The sample is passed through the sorbent bed, where the analyte of interest is retained. |
| Washing | Interfering compounds are removed from the sorbent by washing with a solvent that does not elute the analyte. |
| Elution | The retained analyte is recovered from the sorbent by passing a strong solvent through it. nih.gov |
Method Validation for Sensitivity, Specificity, Accuracy, and Precision
The validation of analytical methods is a critical process to ensure that the chosen method is suitable for its intended purpose and provides reliable and accurate results. gavinpublishers.comresearchgate.net For the determination of this compound, method validation encompasses the evaluation of several key parameters, including sensitivity, specificity, accuracy, and precision. fao.orggoogle.com
Sensitivity is often described by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov For instance, a validated gas chromatography-flame ionization detection (GC-FID) method for this compound reported an LOQ of 0.003 mg/mL. nih.gov
Specificity refers to the ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. gavinpublishers.com This is crucial to avoid interferences that could lead to inaccurate results. fao.org Chromatographic techniques like GC and LC coupled with mass spectrometry provide high specificity for this compound analysis.
Accuracy is the closeness of the measured value to the true value. nih.gov It is often assessed through recovery studies by analyzing samples spiked with a known amount of the analyte. For a validated method for this compound in chlorpyrifos formulations, the average recovery was 102.5%, with all recoveries falling within the acceptable range of 70-120%. fao.org Another study on the simultaneous determination of chlorpyrifos and this compound reported recoveries in the range of 80-120% for this compound. nih.gov
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. nih.gov It is typically expressed as the relative standard deviation (RSD). Precision can be evaluated at different levels, such as repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net A validated GC method for this compound demonstrated a method precision of ± 2.0% at the 95% confidence level. fao.org
The following table summarizes the validation parameters for an analytical method for this compound determination. fao.org
| Validation Parameter | Definition | Example Finding for a this compound Method |
| Sensitivity (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | 0.05% in formulation fao.org |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interferences from 8 different surfactants were observed. fao.org |
| Accuracy (Recovery) | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Average recovery of 102.5% over a range of 0.05 to 0.39 %w/w. fao.org |
| Precision (Method) | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | ± 2.0% at the 95% confidence level. fao.org |
Biomonitoring Techniques for Exposure Assessment
Biomonitoring is a valuable tool for assessing human exposure to environmental chemicals like this compound by measuring the chemical or its metabolites in biological samples. nih.govnih.govnih.gov This approach provides a direct measure of the internal dose of a substance that an individual has absorbed, integrating exposure from all routes. mdpi.com
For organophosphorus pesticides such as this compound, biomonitoring can be conducted by analyzing various biological matrices, including blood and urine. nih.govhh-ra.org Urine is often the preferred matrix for non-persistent pesticides because they are rapidly metabolized and excreted. hh-ra.org The measurement of pesticide metabolites in urine is a common strategy to assess recent exposure. nih.gov
Biomarkers of exposure are the specific chemicals, metabolites, or reaction products measured in biological media. icm.edu.plrenupublishers.comepa.gov For this compound, as with other organophosphates, exposure can be assessed by measuring the parent compound or its specific metabolites in urine or blood. nih.gov However, a widely used biomarker of effect for organophosphate exposure is the inhibition of cholinesterase activity in red blood cells (acetylcholinesterase) or plasma (butyrylcholinesterase). nih.govicm.edu.plepa.gov A significant depression in cholinesterase activity can indicate exposure to these compounds. nih.gov
Other advanced biomonitoring techniques may include the analysis of DNA or protein adducts, which can provide insights into the potential for adverse health effects. nih.gov Furthermore, cytogenetic markers of DNA damage, such as chromosomal aberrations and micronuclei in circulating lymphocytes, have been used as biomarkers of exposure and effect in populations exposed to pesticides. icm.edu.plresearchgate.net
The selection of a specific biomonitoring technique depends on the properties of the chemical, the exposure scenario, and the research or public health question being addressed. nih.gov
| Biomonitoring Approach | Description | Application to this compound Exposure |
| Measurement of Parent Compound/Metabolites | Direct measurement of this compound or its specific breakdown products in biological fluids like urine or blood. nih.govepa.gov | Provides a direct indication of the internal dose and recent exposure. |
| Cholinesterase Inhibition Assay | Measurement of the activity of acetylcholinesterase and butyrylcholinesterase enzymes in blood. icm.edu.plepa.gov | A well-established biomarker of effect for exposure to organophosphate pesticides. nih.gov |
| Cytogenetic Analysis | Evaluation of chromosomal aberrations, sister chromatid exchanges, or micronuclei in peripheral blood lymphocytes. icm.edu.plresearchgate.net | Can indicate genotoxic effects resulting from pesticide exposure. |
Future Research Directions and Knowledge Gaps
Emerging Analytical Approaches for Metabolite Identification
The accurate assessment of exposure to Sulfotep (B93140) and other organophosphates relies heavily on sensitive and specific analytical methods for identifying their metabolites in biological matrices. Current advancements in analytical chemistry, particularly in mass spectrometry-based techniques, are paving the way for more precise detection. Ultrafast liquid chromatography coupled with tandem mass spectrometry (UFLC-MS/MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are increasingly employed to detect organophosphate metabolites, such as dialkyl phosphates (DAPs), in human urine. researchgate.netmdpi.commdpi.comnih.govfrontiersin.org These methods offer improved sensitivity, selectivity, and lower detection and quantification limits compared to traditional approaches. mdpi.commdpi.com Research efforts are focused on optimizing sample preparation techniques, such as liquid-liquid extraction (LLE), to achieve high recovery rates and reduce sample volume and analysis time, thereby making biomonitoring studies more efficient and practical. mdpi.comnih.gov The development and validation of these advanced techniques are crucial for better assessing internal exposure to pesticides and their potential health risks. mdpi.commdpi.com
Long-Term Epidemiological Studies on Chronic Health Outcomes
While the acute effects of organophosphate poisoning, including cholinesterase inhibition, are well-documented, the long-term health consequences of chronic, low-level exposure remain an area requiring extensive epidemiological investigation. nih.govresearchgate.netwashington.edunih.govnih.gov Studies have indicated associations between organophosphate exposure and long-term neuropsychiatric symptoms, cognitive deficits, depression, and anxiety in adults. nih.govresearchgate.net There is also emerging evidence suggesting links between chronic organophosphate exposure, particularly in utero, and adverse neurodevelopmental effects in children, such as reduced birth weight, head circumference, gestational length, altered neonatal reflexes, inattention, and Pervasive Developmental Disorder. washington.edu However, connecting specific illnesses to chronic pesticide exposure is challenging, and more controlled epidemiological studies are needed to establish definitive causal links and understand the full spectrum of chronic health outcomes, especially in vulnerable populations like children. nih.govwashington.edu
Integrated Assessment of Cumulative Exposure to Organophosphates
Given that individuals are often exposed to multiple organophosphates, and potentially other chemicals, with a common mechanism of toxicity, an integrated assessment of cumulative exposure is essential for a comprehensive understanding of health risks. tandfonline.comnih.govwho.intregulations.gov Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), have recognized the necessity of cumulative risk assessments for organophosphates. tandfonline.comregulations.gov Frameworks like the relative potency factor (RPF) approach are utilized to normalize the toxic response of different chemicals to a common index chemical, allowing for the summation of exposures from various pathways, including food, drinking water, and residential/non-occupational settings. nih.govregulations.govresearchgate.net Future research should focus on refining these probabilistic frameworks, incorporating variability in food consumption, chemical concentrations in food, and individual sensitivities. nih.gov Furthermore, developing more robust methods for combining exposure data from diverse sources and durations will enhance the accuracy of cumulative risk predictions. tandfonline.comwho.int
Development of Novel Bioremediation and Phytoremediation Strategies
Environmental contamination by this compound and other organophosphates necessitates the development of effective and sustainable remediation strategies. Bioremediation and phytoremediation offer promising eco-friendly approaches that utilize biological systems to degrade or detoxify these compounds. mbl.or.krresearchgate.netnih.govnih.govmdpi.com Research is advancing in leveraging microorganisms, including bacteria, fungi, and algae, and their specific enzymes, such as phosphotriesterases (PTEs) and organophosphate hydrolases (OPH) like OpdA, to break down organophosphate residues into less hazardous byproducts. mbl.or.krnih.govmdpi.com Novel strategies include bio-stimulation, the use of immobilized microbial cells or cell-free enzyme systems, and genetic engineering techniques like Zinc Finger Nucleases (ZFNs) and CRISPR-assisted strategies to enhance the pesticide-degrading capabilities of microbes and plants. mbl.or.krresearchgate.netnih.gov Further research is needed to optimize these biological systems for field applications, ensuring their efficiency and efficacy in diverse environmental conditions. mbl.or.krnih.gov
Advanced Ecotoxicological Modeling and Risk Prediction
Predicting the ecological risks of this compound and other organophosphates requires advanced ecotoxicological modeling approaches that can account for complex environmental interactions and varying sensitivities of non-target organisms. mdpi.comresearchgate.netmdpi.comecotoxmodels.orgifremer.fr Tools such as the Ecological Structure Activity Relationship (ECOSAR) model and the Toxicity Estimation Software Tool (T.E.S.T) are used to predict the acute and chronic toxicity of organophosphorus compounds to aquatic life, including fish, daphnia, and algae. mdpi.com Future research aims to improve the predictive accuracy of these models by incorporating interpretable structural parameters and leveraging machine learning and deep learning algorithms. researchgate.netmdpi.com The development of mechanistic models, such as toxicokinetic/toxicodynamic (TK/TD) models, is increasingly recognized for regulatory risk assessment, offering a more detailed understanding of how chemicals affect organisms over time. ecotoxmodels.orgifremer.fr A critical knowledge gap remains in the lack of robust model testing using real-world field data and comprehensive sensitivity and uncertainty analyses, which are essential for validating their reliability and applicability in diverse ecosystems. ifremer.fr
Mechanistic Insights into Non-Cholinesterase Mediated Toxicities
While the inhibition of acetylcholinesterase (AChE) is the primary and well-understood mechanism of acute organophosphate toxicity, a growing body of evidence suggests that other, non-cholinesterase mediated mechanisms contribute to the neurotoxic effects, particularly following chronic or repeated low-level exposures. researchgate.netnih.govdovepress.comnih.govmdpi.com These non-cholinergic mechanisms can include effects on various proteins, receptors, and enzymes beyond AChE, leading to outcomes such as axon transport defects, oxidative stress, neuroinflammation, autoimmune effects, and alterations in mitochondrial dynamics and neurotrophins. nih.govdovepress.comnih.gov Understanding these alternative targets and pathways is crucial because they may explain the delayed or persistent neuropsychiatric symptoms and neurodevelopmental disorders observed in some individuals exposed to organophosphates, even at concentrations insufficient to cause overt cholinergic signs. researchgate.netnih.govnih.gov Future research should focus on elucidating the precise molecular and cellular mechanisms underlying these non-cholinesterase mediated toxicities to develop more targeted diagnostic tools and therapeutic interventions. dovepress.comnih.gov
Q & A
Q. How can researchers accurately identify Sulfotep using spectroscopic and chromatographic methods?
this compound (CAS 3689-24-5) requires precise identification due to its complex molecular structure (C₈H₂₀O₅P₂S₂). Use high-resolution mass spectrometry (HRMS) to confirm its molecular ion peak ([M+H]⁺ at m/z 323.0372) and differentiate it from background ions (m/z 323.0525) that may cause false positives. Pair this with collision cross-section (CCS) values derived from ion mobility spectrometry (IMS) to resolve co-elution issues with structurally similar compounds like chrysene or triphenylene . Always cross-reference with the IUPAC-standard InChIKey (XIUROWKZWPIAIB-UHFFFAOYSA-N) for validation .
Q. What are the best practices for synthesizing and purifying this compound in laboratory settings?
Synthesis protocols should follow strict safety guidelines due to this compound’s toxicity. Use O,O,O,O-tetraethyl dithiopyrophosphate as a precursor, and monitor reaction progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR). Purification via fractional distillation under reduced pressure is recommended, with purity verified by gas chromatography (GC) coupled with flame photometric detection (FPD) for sulfur and phosphorus specificity .
Q. How can researchers ensure the stability of this compound in experimental setups?
Store this compound in airtight, amber-glass containers at 4°C to prevent photodegradation and hydrolysis. Regularly test stability using accelerated degradation studies (e.g., exposure to UV light, varying pH levels) and analyze degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Advanced Research Questions
Q. What methodologies resolve co-elution and background interference in this compound analysis?
Ion mobility spectrometry (IMS) combined with CCS databases significantly reduces false negatives by separating this compound (m/z 323.0372) from background ions. For gas chromatography (GC), optimize temperature gradients and use selective detectors like FPD or nitrogen-phosphorus detectors (NPD). Validate results with parallel analysis using high-resolution LC-IMS-QTOF systems to confirm retention times and CCS values .
Q. How can researchers model this compound’s environmental degradation pathways under varying conditions?
Conduct controlled microcosm studies simulating soil, aquatic, and atmospheric environments. Use isotopic labeling (e.g., ³²P or ³⁵S) to track degradation products. Analyze pathways via quantum chemical calculations (e.g., density functional theory) to predict hydrolysis and photolysis mechanisms. Validate experimentally using LC-Orbitrap-MS to identify intermediates like thiophosphoric acid derivatives .
Q. What statistical approaches are optimal for analyzing contradictory data in this compound toxicity studies?
Employ mixed-effects models to account for variability in biological replicates. Use principal component analysis (PCA) to disentangle confounding factors (e.g., exposure duration, species sensitivity). For dose-response contradictions, apply Bayesian hierarchical models to integrate prior toxicity data and refine uncertainty intervals .
Methodological Guidelines
- Data Validation : Cross-check spectral data with NIST Chemistry WebBook entries (Reference ID: 69) to confirm this compound’s fragmentation patterns .
- Reproducibility : Document experimental parameters (e.g., GC column type, mobile phase pH) in supplementary materials to enable replication .
- Ethical Compliance : Adhere to RCRA waste code P109 guidelines for disposal and institutional safety protocols for handling acute toxins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
